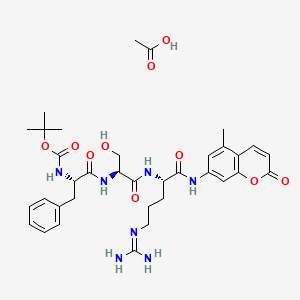
胰蛋白酶
描述
Trypsin is an endoprotease that plays a crucial role in protein digestion. It is produced in the pancreas and secreted into the small intestine. Trypsin hydrolyzes peptide bonds within proteins, breaking them down into smaller peptides and amino acids. This process is essential for nutrient absorption and overall digestion .
Synthesis Analysis
Trypsin is synthesized as an inactive precursor called trypsinogen . Activation occurs in the small intestine, where enterokinase converts trypsinogen to its active form, trypsin. This activation step prevents premature proteolysis within the pancreas .
Molecular Structure Analysis
The molecular structure of trypsin reveals its significance. It belongs to the serine protease family and contains a catalytic triad composed of three amino acids: histidine, aspartate, and serine . These residues work together to cleave peptide bonds. The active site of trypsin specifically recognizes and cleaves peptide bonds adjacent to lysine (K) and arginine ® residues .
Chemical Reactions Analysis
Trypsin catalyzes the hydrolysis of peptide bonds, resulting in the breakdown of proteins into smaller fragments. Its specificity for basic amino acids (K and R) distinguishes it from other proteases. The reaction involves the nucleophilic attack of the serine residue on the carbonyl carbon of the peptide bond, leading to cleavage and release of peptide fragments .
Physical And Chemical Properties Analysis
科学研究应用
1. 胰蛋白酶在蛋白质组学研究中
胰蛋白酶是一种高保真蛋白酶,广泛用于蛋白质组学研究中的蛋白质消化。它以其特异性而闻名,尽管某些序列基序可能导致错失的切割位点,特别是当酸性氨基酸靠近切割位点时。胰蛋白酶的这一特性影响了特定序列的消化动力学,这在蛋白质组学研究中至关重要 (Šlechtová 等人,2015)。
2. 胰蛋白酶在蛋白质组学中的可变性
胰蛋白酶的来源(牛胰蛋白酶与猪胰蛋白酶)显着影响蛋白质组学实验。不同来源的胰蛋白酶会导致靶向和发现蛋白质组学研究中肽的检测和定量发生变化。这种可变性对于理解和提高肽检测的可靠性至关重要 (Walmsley 等人,2013)。
3. 胰蛋白酶在生物分子相互作用研究中
胰蛋白酶作为丝氨酸蛋白酶的作用使其成为代谢紊乱和恶性肿瘤的潜在治疗靶点。对胰蛋白酶生物分子相互作用的研究为潜在的治疗应用提供了见解。例如,正面亲和层析色谱法已被用于研究小分子与胰蛋白酶的结合特性,揭示了对治疗开发重要的潜在相互作用 (Hu 等人,2015)。
4. 胰蛋白酶在酶固定化研究中
胰蛋白酶在各种载体上的固定化增强了其稳定性,并提供了重复使用的可能性,从而显着影响了生物技术过程。这种方法不仅提高了酶的效率,而且还有助于经济高效的生物技术应用 (Moreira 等人,2014)。
5. 胰蛋白酶在食品和制药工业中
从藏羊胰腺等来源纯化和表征胰蛋白酶表明它具有耐热和高水解效率等特性。这些特性使胰蛋白酶在食品、制药和纺织工业中具有价值,为废弃胰腺的开发和减少环境污染提供了基础 (Li 等人,2012)。
作用机制
Target of Action
BCP30034, also known as FT-0686771, is a bisphosphonate . Bisphosphonates inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Trypsin, on the other hand, is a serine protease that plays an essential role in protein hydrolysis and absorption in mammals . It cleaves peptide chains, mainly at the carboxyl side of the amino acids lysine or arginine .
Mode of Action
When osteoclasts begin to resorb bone that is impregnated with BCP30034, the BCP30034 released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . BCP30034 also reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Trypsin, when converted from its zymogen trypsinogen, cleaves peptide chains, mainly at the carboxyl side of the amino acids lysine or arginine . This results in smaller strands of amino acids called peptides .
Biochemical Pathways
BCP30034 affects the pathway of bone resorption. It inhibits osteoclastic bone resorption, which is a part of the normal process of bone remodeling .
Trypsin is involved in the digestion of proteins in the small intestine . It catalyzes the hydrolysis of peptide bonds, breaking down proteins into smaller peptides . These peptide products are then further hydrolyzed into amino acids via other proteases .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
It is known that trypsin is produced by the pancreas in an inactive form called trypsinogen . The trypsinogen enters the small intestine through the common bile duct and is converted to active trypsin .
Result of Action
The result of BCP30034’s action is the inhibition of osteoclastic bone resorption, leading to a decrease in bone resorption and an indirect effect of reduced bone formation .
The result of trypsin’s action is the breakdown of proteins into smaller peptides and ultimately into amino acids, which can then be absorbed into the bloodstream .
Action Environment
The action of BCP30034 primarily takes place on the surfaces of bones, particularly those undergoing active resorption .
Trypsin acts in the small intestine, where it plays a crucial role in the digestion of proteins . Environmental factors such as pH and the presence of other digestive enzymes can influence the action and efficacy of trypsin .
属性
IUPAC Name |
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWZNYKOUXOZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does trypsin interact with its target and what are the downstream effects?
A1: Trypsin interacts with its target proteins through a conserved mechanism characteristic of serine proteases. It possesses a catalytic triad consisting of His57, Asp102, and Ser195 [] that facilitates the hydrolysis of peptide bonds. Trypsin exhibits specificity for cleaving peptide bonds on the carboxyl side of lysine and arginine residues []. This cleavage can have a variety of downstream effects depending on the target protein, ranging from activation or inactivation of enzymes to the release of signaling peptides or degradation of structural proteins. For example, trypsin plays a crucial role in digestion by breaking down dietary proteins in the small intestine []. In other contexts, trypsin can activate other proteases, amplifying proteolytic cascades involved in inflammation and coagulation [].
Q2: Can trypsin activation have negative consequences?
A2: Yes, while trypsin is essential for normal physiological processes, uncontrolled or excessive activation can be detrimental. For instance, premature activation of trypsin within pancreatic acinar cells is a hallmark of acute pancreatitis. This can lead to autodigestion of the pancreas and severe inflammation []. In the context of cardiovascular disease, proteolytic degradation of low-density lipoprotein (LDL) by trypsin, leading to the release of apolipoprotein B-100 (apoB-100) fragments, has been implicated in the formation of atherogenic lipoprotein particles []. These particles are more prone to uptake by macrophages, contributing to the development of atherosclerotic plaques.
Q3: What is known about the structure of trypsin?
A4: Trypsin is a globular protein with a molecular weight of approximately 23.3 kDa. Its structure is characterized by two six-stranded beta-barrel domains with the active site located in a cleft between them []. This active site contains the catalytic triad (His57, Asp102, and Ser195) responsible for its proteolytic activity []. Trypsin's structure has been extensively studied using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [], revealing details about its substrate binding site and the mechanism of catalysis.
Q4: How does trypsin perform under various conditions?
A5: Trypsin exhibits optimal activity at a pH range of 7.5–8.5 and a temperature around 37°C. Its activity can be affected by factors such as pH, temperature, presence of inhibitors, and metal ions. For example, trypsin is irreversibly inactivated by the serine protease inhibitor diisopropyl fluorophosphate (DFP) []. Additionally, trypsin is stabilized by calcium ions, which contribute to its structural integrity and activity []. The stability and activity of trypsin under specific conditions are crucial considerations for its applications in various biotechnological processes.
Q5: What are the catalytic properties of trypsin and its applications?
A6: Trypsin is a highly efficient and specific protease. It catalyzes the hydrolysis of peptide bonds with a high turnover rate, making it a valuable tool in various biotechnological and industrial applications []. Trypsin is commonly used in cell culture to detach adherent cells from culture vessels []. It is also utilized in various analytical techniques, such as protein sequencing and peptide mapping, due to its ability to generate predictable cleavage products. Moreover, trypsin finds applications in the food industry for protein modification and in the leather industry for hide processing.
Q6: How has computational chemistry been applied to the study of trypsin?
A7: Computational approaches, including molecular dynamics simulations and docking studies, have provided valuable insights into the interaction of trypsin with inhibitors and substrates []. These methods allow researchers to investigate the binding affinities, determine binding modes, and explore the influence of structural modifications on inhibitor potency and selectivity []. Furthermore, computational tools aid in the rational design of novel trypsin inhibitors with potential therapeutic applications.
Q7: How do structural modifications of trypsin inhibitors affect their activity?
A8: The structure-activity relationship of trypsin inhibitors has been extensively studied to understand the key structural elements governing their potency and selectivity []. Modifications of the P1 residue, the amino acid that occupies the primary specificity pocket (S1) of trypsin, have a significant impact on binding affinity []. For instance, incorporating basic residues like arginine or lysine at the P1 position generally enhances affinity for trypsin. Additionally, modifications in the surrounding residues that interact with the enzyme's active site can modulate inhibitor potency, selectivity, and pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



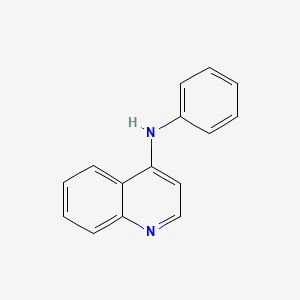
![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)

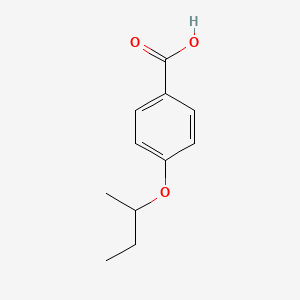
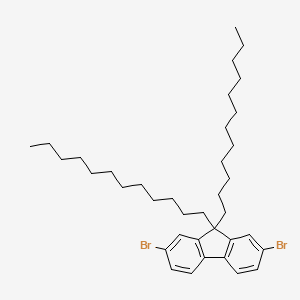
![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)

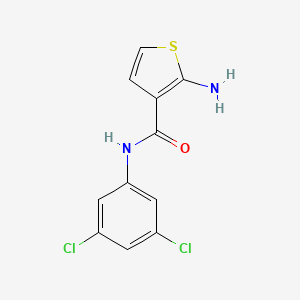
![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)
![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

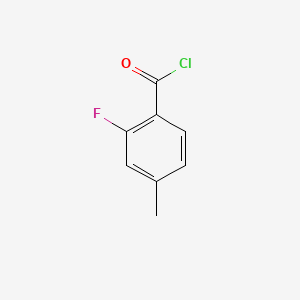
![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)